molecular formula C6H8N4O3 B274246 (3Z,4Z)-3,4-bis(1-nitrosoethylidene)-1,2,5-oxadiazolidine

(3Z,4Z)-3,4-bis(1-nitrosoethylidene)-1,2,5-oxadiazolidine

Katalognummer B274246
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: SLEMJQSBKWJNFL-GLIMQPGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z,4Z)-3,4-bis(1-nitrosoethylidene)-1,2,5-oxadiazolidine, commonly known as BNO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BNO is a heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms and an oxygen atom. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.

Wirkmechanismus

The mechanism of action of BNO is still not fully understood. However, it is believed that BNO exerts its anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells. BNO has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BNO has been found to exhibit various biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to their death. BNO has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, BNO has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

BNO has several advantages as well as limitations for lab experiments. The advantages of using BNO in lab experiments include its high solubility in organic solvents, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, the limitations of using BNO in lab experiments include its potential toxicity and its limited availability.

Zukünftige Richtungen

There are several future directions for the research on BNO. One potential future direction is the development of BNO-based drugs for the treatment of cancer and bacterial infections. Another potential future direction is the investigation of the mechanism of action of BNO, which could lead to the development of new cancer therapies. Additionally, the development of new synthesis methods for BNO could lead to its wider availability and use in scientific research.

Synthesemethoden

BNO can be synthesized using various methods, including the reaction of 2,5-dioxo-1,2,5-oxadiazolidine with nitrous acid. Another method involves the reaction of hydrazine hydrate with glyoxal in the presence of nitric acid. The synthesis of BNO using these methods yields a yellow crystalline compound that is highly soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

BNO has been extensively used in scientific research due to its unique properties. This compound has been found to exhibit anti-tumor and anti-cancer properties, making it a potential candidate for cancer treatment. BNO has also been found to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Molekularformel

C6H8N4O3

Molekulargewicht

184.15 g/mol

IUPAC-Name

(3Z,4Z)-3,4-bis(1-nitrosoethylidene)-1,2,5-oxadiazolidine

InChI

InChI=1S/C6H8N4O3/c1-3(7-11)5-6(4(2)8-12)10-13-9-5/h9-10H,1-2H3/b5-3-,6-4-

InChI-Schlüssel

SLEMJQSBKWJNFL-GLIMQPGKSA-N

Isomerische SMILES

C/C(=C\1/NON/C1=C(\N=O)/C)/N=O

SMILES

CC(=C1C(=C(C)N=O)NON1)N=O

Kanonische SMILES

CC(=C1C(=C(C)N=O)NON1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.